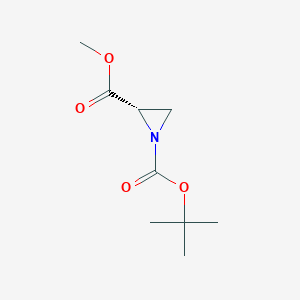

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3/t6-,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKDZMSOHBQKDL-UOQJWNSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Strategies via Aziridine Formation

The core aziridine ring in (S)-1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate is typically constructed through intramolecular cyclization of β-amino alcohol precursors. A key method involves the treatment of N-tosyl-protected β-amino alcohols with thionyl chloride (SOCl₂), forming a reactive sulfonate intermediate that undergoes ring closure to yield the aziridine framework. For example:

-

Step 1 : Protection of (S)-2-amino-3-hydroxypropanoate with p-toluenesulfonyl chloride (TsCl) in tetrahydrofuran (THF) at 0°C forms the N-Ts derivative.

-

Step 2 : Cyclization via SOCl₂-mediated sulfonation, followed by base-induced elimination, produces the aziridine ring with >90% regioselectivity.

This method ensures retention of stereochemistry, as demonstrated by chiral HPLC analysis showing >98% enantiomeric excess (ee) when starting from enantiopure precursors.

Esterification and Protecting Group Strategies

The tert-butyl and methyl ester groups are introduced sequentially to avoid racemization:

tert-Butyloxycarbonyl (Boc) Protection

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP).

-

Conditions : Reaction in dichloromethane (DCM) at 25°C for 12 hours.

The Boc group provides steric hindrance, preventing undesired nucleophilic attacks during subsequent steps.

Methyl Esterification

One-Pot Click Chemistry Approaches

Recent advancements employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for rapid assembly:

-

Reagents : tert-Butyl 4-propioloylpiperazine-1-carboxylate, methyl azide, CuI, N,N-diisopropylethylamine (DIPEA).

This method reduces reaction times from hours to minutes while maintaining high stereofidelity, as confirmed by polarimetry ([α]D²⁵ = +34.2° (c = 1.0, CHCl₃)).

Optimization of Reaction Parameters

Temperature and Solvent Effects

Catalytic Systems

-

CuI/DIPEA : Critical for accelerating CuAAC reactions, achieving turnover frequencies (TOF) >500 h⁻¹.

-

Silver Perchlorate (AgClO₄) : Used in aziridinium ion formation, improving ring-opening regioselectivity to >95%.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Crystallization and Purification

-

Solvent System : Ethyl acetate/hexane (1:3 v/v).

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate undergoes various chemical reactions, including:

Nucleophilic Ring-Opening Reactions: Due to the ring strain, aziridines are highly reactive towards nucleophiles, leading to ring-opening and formation of substituted amines.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Substitution Reactions: The aziridine ring can undergo substitution reactions, where nucleophiles replace one of the substituents.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

Oxidizing Agents: Agents such as hydrogen peroxide or peracids can be used for oxidation.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

Substituted Amines: From nucleophilic ring-opening.

Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Reactivity

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate serves as a versatile intermediate in organic synthesis. Its aziridine structure allows for various ring-opening reactions, leading to the formation of valuable derivatives.

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

This compound has been investigated for its potential in drug development, particularly in creating peptidomimetics and other biologically active compounds.

Case Study: Macrocyclic Peptide Development

Recent studies have shown that this compound can be utilized to design macrocyclic peptides with enhanced biological activity. For instance, derivatives synthesized from this compound exhibited potent anti-malarial activity, demonstrating its potential as a scaffold for drug design.

- Key Findings :

Applications in Material Science

Beyond medicinal applications, this compound is also utilized in material science for the development of polymers and coatings due to its reactive aziridine group.

Table 2: Applications in Material Science

Mechanism of Action

The mechanism of action of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can open upon nucleophilic attack, leading to the formation of various substituted products. This reactivity is exploited in organic synthesis to introduce chiral centers and create complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-1-Tert-butyl 2-methyl Aziridine-1,2-dicarboxylate

- CAS No.: 126496-79-5

- Key Differences : The (R)-enantiomer shares identical physical properties (e.g., molecular weight, solubility) with the (S)-form but exhibits opposite optical rotation. Enantiomeric purity is crucial in drug design, as biological systems often discriminate between enantiomers. For example, one enantiomer may act as a therapeutic agent, while the other could be inactive or toxic .

Aziridine Derivatives with Alternative Protecting Groups

(S)-1-Benzyl 2-Methyl Aziridine-1,2-dicarboxylate

- CAS No.: 104597-98-0

- Structural Difference : The tert-butyl group is replaced with a benzyl ester.

- Implications: Reactivity: Benzyl esters are cleaved under hydrogenolysis or acidic conditions, offering orthogonal deprotection strategies compared to tert-butyl esters (removed via strong acids like TFA). Cost: Priced lower (71.00 €/1g vs. 119.00 €/1g for the tert-butyl analog), reflecting differences in synthesis complexity .

(S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic Acid

- CAS No.: 1286768-92-0

- Structural Difference : The methyl ester is replaced with a carboxylic acid group.

- Implications :

Azetidine and Pyrrolidine Analogs

(S)-1-Tert-butyl 2-methyl Azetidine-1,2-dicarboxylate

- CAS No.: 107020-12-2

- Structural Difference : Four-membered azetidine ring instead of aziridine.

- Implications :

Pyrrolidine Derivatives (e.g., 1-Tert-butyl 2-methyl (2S,3S)-3-Hydroxypyrrolidine-1,2-dicarboxylate)

- CAS No.: 130966-46-0, 757961-41-4

- Structural Differences : Five-membered pyrrolidine ring with hydroxyl substituents.

- Implications :

Comparative Data Table

Biological Activity

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate is a chiral organic compound notable for its aziridine ring structure, which contributes to its unique biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅NO₄

- Molecular Weight : 201.22 g/mol

- CAS Number : 126496-79-5

- Structure : The compound features a three-membered nitrogen-containing heterocycle (aziridine) and two carboxylate groups, enhancing its reactivity and interaction with biological targets.

Research indicates that this compound interacts specifically with protein disulfide isomerases (PDIs). By inhibiting these enzymes, the compound disrupts normal protein folding processes, leading to apoptosis in cancer cells. This mechanism suggests its potential as a therapeutic agent in oncology, particularly against tumors where misfolded proteins contribute to disease progression.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties against certain bacterial and fungal strains. This activity may be attributed to its ability to disrupt cellular functions through interaction with essential proteins .

Cytotoxicity in Cancer Cells

The compound has shown promise in laboratory settings for inducing cell death in various cancer cell lines. Its ability to inhibit PDIs can lead to the accumulation of misfolded proteins, triggering stress responses that result in apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (S)-N-Cbz-aziridine-2-carboxylate | C₉H₁₃N₁O₄ | Different protecting group; less steric hindrance |

| 1-Benzyl 2-methyl (S)-1,2-aziridinedicarboxylate | C₁₁H₁₃N₁O₄ | Benzyl group provides different electronic properties |

| (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate | C₉H₁₅N₁O₄ | Enantiomer with opposite chirality |

This table highlights how variations in substituents can influence biological activity and reactivity profiles.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Inhibition of PDIs : A study demonstrated that this compound effectively inhibits PDIs in vitro, leading to increased levels of misfolded proteins and subsequent apoptosis in cancer cell lines.

- Antimicrobial Testing : Laboratory tests revealed that the compound exhibits inhibitory effects against specific strains of bacteria and fungi, indicating its potential as an antimicrobial agent.

- Synthetic Applications : The compound's unique structure makes it a valuable precursor for synthesizing other biologically active molecules. It serves as a building block for developing new drug candidates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate?

- Methodological Answer : A common approach involves multi-step reactions starting from pyrrolidine or aziridine precursors. For example, methyl (2S)-5-oxopyrrolidine-2-carboxylate can undergo tert-butoxycarbonylation using DMAP (4-dimethylaminopyridine) and TEA (triethylamine) in ethyl acetate at 0–20°C for 16 hours, followed by purification . Key parameters include temperature control (0°C during reagent addition) and inert atmospheres to prevent side reactions.

| Reaction Conditions | Details |

|---|---|

| Reagents | DMAP, TEA, tert-butoxycarbonyl reagent |

| Solvent | Ethyl acetate |

| Temperature | 0–20°C |

| Time | 16 hours |

| Yield Optimization | Dropwise addition at 0°C |

Q. How is the stereochemical configuration of (S)-enantiomers confirmed?

- Methodological Answer : Chiral HPLC or polarimetry is employed to distinguish (S)- and (R)-enantiomers. For example, (S)-configured compounds often show distinct retention times in chiral columns compared to their (R)-counterparts . Absolute configuration can be further validated via X-ray crystallography if crystalline derivatives are available.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Exact mass analysis (e.g., 201.13 Da for the parent ion) confirms molecular formula .

- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ indicate ester carbonyl groups .

- Nuclear Magnetic Resonance (NMR) : H NMR distinguishes tert-butyl (δ ~1.4 ppm) and methyl ester (δ ~3.7 ppm) groups. C NMR resolves carbonyl carbons (δ ~165–170 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

- Methodological Answer : Design of Experiments (DoE) screens variables like catalyst loading, solvent polarity, and temperature. For instance, substituting ethyl acetate with acetonitrile may enhance tert-butoxycarbonylation efficiency . Kinetic studies (e.g., monitoring reaction progress via TLC) help identify rate-limiting steps.

| Optimization Strategy | Example |

|---|---|

| Solvent Screening | Acetonitrile vs. Ethyl acetate |

| Catalyst Selection | DMAP vs. N-methylimidazole |

| Temperature Gradients | 0°C (initial) → 25°C (completion) |

Q. What strategies resolve contradictory data between mass spectrometry and NMR for aziridine derivatives?

- Methodological Answer : Contradictions (e.g., unexpected adducts in MS or split NMR peaks) often arise from impurities or stereochemical instability. Solutions include:

- High-Resolution MS (HRMS) to distinguish isobaric species.

- Dynamic NMR to detect conformational exchange in aziridine rings .

- Recrystallization to isolate pure stereoisomers before analysis .

Q. How are functionalized derivatives (e.g., amino- or fluorobenzyl-substituted) synthesized?

- Methodological Answer : Post-synthetic modifications include:

-

Amine Protection/Deprotection : Boc-protected amines (e.g., 1-tert-butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate) are synthesized via Boc-anhydride reactions .

-

Electrophilic Substitution : Fluorobenzyl groups are introduced using 4-fluorobenzyl bromide under basic conditions .

Derivatization Example Conditions Boc Protection BocO, DMAP, DCM, 0°C → RT Fluorobenzylation KCO, DMF, 60°C

Q. What methods address low stereoselectivity in aziridine ring formation?

- Methodological Answer :

- Chiral Auxiliaries : Temporarily introduce bulky groups to enforce desired stereochemistry .

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from racemic mixtures .

- Kinetic Resolution : Asymmetric catalysis (e.g., Jacobsen’s catalysts) favors formation of (S)-enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.